1,1,3-Trichloropropene

描述

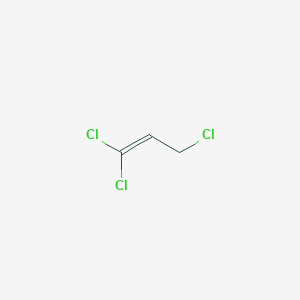

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,3-trichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEVIPGMXQNRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3 | |

| Record name | 1,1,3-Trichloropropene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073958 | |

| Record name | 1,1,3-Trichloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567-14-8 | |

| Record name | 1,1,3-Trichloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2567-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3-Trichloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002567148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3-Trichloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3-trichloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3-TRICHLOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D17VR5IUWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Applications of 1,1,3 Trichloropropene in Advanced Organic Synthesis and Material Science

Role as a Synthetic Intermediate

1,1,3-Trichloropropene serves as a crucial building block in the synthesis of a wide array of chemical products. Its applications are diverse, highlighting its importance in industrial and organic chemistry.

This compound is widely utilized in the production of pesticides, including herbicides and insecticides, playing a significant role in agriculture. guidechem.comontosight.ai It is a key component in the manufacturing of soil fumigants and nematicides designed to control pests and weeds, thereby improving crop yields. guidechem.compesticideinfo.org For instance, it is an intermediate in the synthesis of S-(2,3,3-trichloroallyl)diisopropylthiolcarbamate, a selective herbicide. google.com The compound is also found as an impurity in some soil fumigant mixtures like those containing dichloropropane-dichloropropene (D-D). nih.gov

In the realm of material science, this compound is used in the creation of various plastics. chembk.comsolubilityofthings.com Its isomeric form, 1,2,3-trichloropropane (B165214) (TCP), is used as a chemical intermediate in the production of polysulfone liquid polymers and as a cross-linking agent in the synthesis of polysulfides. ca.govepa.govenvironmentalrestoration.wiki The synthesis of complex polymers can involve the reaction of 1,2,3-trichloropropane with other monomers like 1,1'-(methylenebis(oxy))bis(2-chloroethane) and sodium sulfide. ontosight.ai

The industrial applications of this compound extend to the manufacture of flame retardants. solubilityofthings.com Its related compound, 1,2,3-trichloropropane, has been identified in the volatile products from the thermal oxidative degradation of the flame-retardant plasticizer, tris(dichloropropyl) phosphate. cdc.gov This suggests its role as a building block in the synthesis of organophosphate flame retardants.

This compound is a versatile precursor for synthesizing other chlorinated compounds. chembk.com For example, it can be produced through the dehydrochlorination of 1,1,1,3-tetrachloropropane (B89638). researchgate.netgoogle.com This reaction can be optimized to achieve high conversion and selectivity. google.com Furthermore, this compound can be reacted with chlorine gas to produce 1,1,2,3-tetrachloropropene, which is a precursor for the refrigerant HFO-1234yf. google.com The telomerization of ethylene (B1197577) and carbon tetrachloride can also lead to the formation of 1,1,1,3-tetrachloropropane, a direct precursor to this compound. epo.org

Table of Synthesized Chlorinated Compounds from this compound and its Precursors

| Precursor | Reaction | Product | Application of Product |

|---|---|---|---|

| 1,1,1,3-Tetrachloropropane | Dehydrochlorination | This compound | Intermediate |

| This compound | Chlorination | 1,1,2,3-Tetrachloropropene | Refrigerant precursor |

| Ethylene and Carbon Tetrachloride | Telomerization | 1,1,1,3-Tetrachloropropane | Precursor to this compound |

Production of Epoxide Hydrolase Inhibitors

Research has shown that 1,1,1-trichloropropane-2,3-oxide (TCPO), a derivative of the trichloropropane (B3392429) family, acts as an inhibitor of epoxide hydrase. nih.gov Epoxide hydrolases are enzymes involved in the metabolism of various compounds in the body. nih.gov The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic target for cardiovascular and inflammatory diseases. mdpi.com While direct synthesis from this compound is not explicitly detailed, the structural similarity points to its potential as a starting material for such inhibitors. The development of sEH inhibitors is an active area of research, with various urea-based compounds and natural products being investigated. nih.govmdpi.com

Derivative Synthesis and Functionalization

The chemical structure of this compound, with its double bond and chlorine atoms, allows for a variety of functionalization reactions. ontosight.ai These reactions enable the synthesis of diverse derivatives with specific properties for various applications.

One notable reaction is the dehydrochlorination of its precursor, 1,1,1,3-tetrachloropropane, to yield a mixture of this compound and 3,3,3-trichloropropene. google.com The conditions of this reaction can be controlled to favor the desired isomer.

Furthermore, this compound can undergo addition reactions. For example, its reaction with chlorine (Cl₂) leads to the formation of 1,1,1,2,3-pentachloropropane, an important intermediate for agricultural chemicals. google.com The controlled chlorination of this compound can also yield 1,1,2,3-tetrachloropropene. google.com

The reactivity of related chlorinated propenes is also illustrative. For instance, 1-bromo-1-nitro-3,3,3-trichloropropene reacts with alcohols and amines to form various alkoxylation and amination products, demonstrating the potential for creating a wide range of functionalized molecules from a trichloropropene backbone. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,1,1,2,3-Pentachloropropane |

| 1,1,1,3-Tetrachloropropane |

| 1,1,1-Trichloropropane-2,3-oxide |

| This compound |

| 1,1'-(methylenebis(oxy))bis(2-chloroethane) |

| 1,2,3-Trichloropropane |

| 1,3-Dichloropropane |

| 1,3-Propylene oxide |

| 1-Bromo-1-nitro-3,3,3-trichloropropene |

| 3,3,3-Trichloropropene |

| Carbon tetrachloride |

| Chlorine |

| Chloropropene |

| Dichloropropane |

| Dichloropropane-dichloropropene |

| Epichlorohydrin |

| Ethylene |

| S-(2,3,3-trichloroallyl)diisopropylthiolcarbamate |

| Sodium sulfide |

This article delves into the chemical compound this compound, focusing on its properties, synthesis, and significant applications in the realms of advanced organic synthesis and material science. The content adheres strictly to the outlined structure, providing a detailed and scientifically grounded exploration of this versatile chemical intermediate.

Environmental Science and Remediation of 1,1,3 Trichloropropene

Environmental Occurrence and Distribution

Sources of Environmental Release

1,1,3-Trichloropropene is primarily released into the environment through its use and production in industrial settings. It is not known to occur naturally. Specific sources include its function as a chemical intermediate in the synthesis of other compounds, such as Trichloropropene Oxide. It may also be used in the production of certain polymers, coatings, and adhesives.

| Source Type | Specific Examples of Release |

| Industrial Production | Intermediate in the synthesis of Trichloropropene Oxide and other chemicals. |

| Industrial Use | Potential use as a solvent and in the manufacturing of plastics, coatings, and adhesives. |

Transport and Mobility in Environmental Compartments

Specific research detailing the transport and mobility of this compound in soil, water, and air is not available in the reviewed scientific literature. Information regarding its soil adsorption coefficient (Koc), Henry's Law constant, and partitioning behavior between environmental compartments could not be found.

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms (Hydrolysis, Elimination, Reduction, Oxidation)

No specific studies on the abiotic degradation of this compound were identified. The rates and pathways of its potential breakdown in the environment through chemical processes like hydrolysis, elimination, reduction, or oxidation have not been documented in the available literature.

Biotic Degradation Mechanisms (Microbial Transformation, Bioremediation)

There is no available research on the biotic degradation of this compound. The capacity of microorganisms to transform or use this compound as a source of carbon and energy has not been reported.

Aerobic and Anaerobic Biodegradation Studies

No studies specifically investigating either the aerobic or anaerobic biodegradation of this compound were found during the literature search.

Enzyme-mediated Degradation (e.g., Haloalkane Dehalogenases, Epoxide Hydrolases)

Enzyme-mediated degradation represents a key biological pathway for the detoxification of halogenated hydrocarbons. The primary enzymes involved in these processes are haloalkane dehalogenases and epoxide hydrolases.

Haloalkane Dehalogenases (HLDs): These enzymes catalyze the hydrolytic cleavage of carbon-halogen bonds in a wide array of halogenated compounds. nih.gov The reaction replaces a halogen atom with a hydroxyl group, converting the toxic haloalkane into a corresponding alcohol, which is generally more biodegradable. nih.govnih.gov The enzyme DhaA, originating from Rhodococcus species, has been identified as capable of acting on chlorinated compounds. nih.gov While its activity on many haloalkanes has been studied, specific kinetic data regarding its efficacy on this compound is not available in the reviewed literature. Research has shown that the efficiency of these enzymes can be significantly improved through protein engineering. nih.govresearchgate.net

Epoxide Hydrolases: These enzymes are involved in the detoxification of epoxides, which can be formed as intermediates during the metabolic degradation of unsaturated aliphatic hydrocarbons. Epoxide hydrolases catalyze the hydrolysis of the epoxide ring to form a corresponding diol. In engineered metabolic pathways for compounds like 1,2,3-trichloropropane (B165214), an epoxide hydrolase from Agrobacterium radiobacter AD1 is a crucial component that converts intermediate products into less toxic substances. muni.cz The specific role or efficacy of epoxide hydrolases in a potential degradation pathway for this compound has not been documented.

Engineered Bioremediation Strategies

Engineered bioremediation involves the strategic modification of microorganisms or enzymatic pathways to enhance the degradation of recalcitrant pollutants. nih.gov These strategies are particularly relevant for xenobiotic compounds that are resistant to natural attenuation.

Two primary approaches in this field are:

Directed Evolution: This involves subjecting genes that encode for key degradative enzymes, such as haloalkane dehalogenase, to random mutagenesis. nih.govresearchgate.net The resulting enzyme variants are then screened for enhanced activity towards a specific target pollutant. For instance, the activity of the DhaA enzyme against 1,2,3-trichloropropane was improved by nearly eightfold through this method, enabling a host bacterium to utilize it as a sole carbon source. nih.govresearchgate.net This strategy could theoretically be applied to develop enzymes effective against this compound.

Synthetic Metabolic Pathways: This strategy involves assembling a series of enzymes in a host organism or in an immobilized in vitro system to create a novel biochemical pathway for degrading a target compound. muni.czacs.org A successful five-step pathway was constructed to convert 1,2,3-trichloropropane into harmless glycerol using a combination of an engineered haloalkane dehalogenase, a haloalcohol dehalogenase, and an epoxide hydrolase. muni.czacs.org Such a system, when immobilized, can operate continuously and tolerate higher concentrations of the pollutant than living microorganisms. muni.czacs.org The development of a similar synthetic pathway for this compound would first require the identification and optimization of enzymes capable of catalyzing each step of its degradation.

Atmospheric Degradation Pathways

Once volatile organic compounds (VOCs) like chlorinated propenes enter the atmosphere, they are susceptible to photo-degradation. The primary mechanism for this process is reaction with hydroxyl radicals (•OH) generated by sunlight. nih.gov This reaction initiates a chain of oxidative processes that break down the parent compound into smaller, often less harmful molecules like carbon dioxide and inorganic halides. The atmospheric half-life of a compound is dependent on its structure and reactivity with these radicals. For the related compound 1,2,3-trichloropropane, the atmospheric half-life is estimated to be around 15 days. nih.gov Specific data on the atmospheric degradation rate and pathways for this compound are not detailed in the available literature.

Remediation Technologies and Strategies

In Situ Remediation Approaches

In situ remediation involves treating contaminated soil and groundwater in place, without excavation. This approach is often more cost-effective and less disruptive than ex situ methods. nih.gov

Zero-valent Metal Reduction (e.g., Nano ZVI, Zero-valent Zinc)

The use of zero-valent metals (ZVMs) is a prominent in situ chemical reduction (ISCR) technology for treating halogenated organic compounds. tersusenv.comenvirotecnics.com Zero-valent iron (ZVI) and zero-valent zinc (ZVZ) are the most commonly used materials. envirotecnics.comserdp-estcp.mil

Mechanism of Action: ZVMs act as reducing agents, donating electrons that facilitate the breakdown of chlorinated contaminants. This process, known as reductive dechlorination, can proceed through several pathways, ultimately breaking the carbon-halogen bonds and transforming the pollutant into less chlorinated and often non-toxic end products like propene. mdpi.comresearchgate.net

| Metal | Key Characteristics | Target Contaminants |

| Zero-Valent Iron (ZVI) | Most common ISCR reagent; promotes biotic and abiotic degradation; long reactive longevity. tersusenv.comclu-in.org | Chlorinated ethenes, ethanes, pesticides, and some metals. envirotecnics.com |

| Zero-Valent Zinc (ZVZ) | A stronger reductant than ZVI; highly effective for recalcitrant compounds like 1,2,3-trichloropropane. serdp-estcp.milresearchgate.net | Recalcitrant chlorinated alkanes and propanes. serdp-estcp.mil |

While ZVZ has shown significantly higher reactivity towards 1,2,3-trichloropropane than iron, its performance can be influenced by groundwater chemistry. researchgate.netresearchgate.net Nanoscale ZVI (nZVI) offers a much larger surface area, which can increase reaction rates, but its reactive longevity is shorter. clu-in.org Although these principles are broadly applicable to chlorinated hydrocarbons, specific studies detailing the effectiveness of ZVI or ZVZ for the remediation of this compound are lacking.

Chemical Oxidation/Reduction Methods

In situ chemical oxidation (ISCO) is a remediation technique that introduces powerful oxidizing agents into the subsurface to destroy organic contaminants. cluin.orgfrtr.gov

Commonly used oxidants include:

Permanganate (Potassium or Sodium): A strong, non-specific oxidant that remains stable in the subsurface for long periods, allowing it to treat contaminants effectively. It does not require a catalyst and works over a wide pH range. cluin.org

Persulfate (Sodium): A highly reactive oxidant that is typically "activated" with heat, high pH, ferrous iron, or hydrogen peroxide to generate sulfate free radicals, which are powerful oxidizing agents. nih.govfrtr.gov

Fenton's Reagent (Hydrogen Peroxide + Iron Catalyst): This combination produces hydroxyl radicals, which are extremely strong and non-specific oxidants. The reaction is very rapid but most effective in acidic conditions (pH 2-4). clu-in.org

Adsorption-based Treatment Technologies

Adsorption technologies are a cornerstone of water treatment methodologies for removing organic contaminants. For 1,2,3-Trichloropropane (TCP), the most widely applied and studied adsorption-based technology is the use of Granular Activated Carbon (GAC). GAC is effective for treating TCP-contaminated groundwater and drinking water.

The mechanism of GAC treatment involves the physical binding of TCP molecules onto the porous surface of the carbon granules through van der Waals forces. However, the efficacy of this technology is influenced by several factors. TCP exhibits a low to moderate adsorption capacity onto GAC compared to other volatile organic compounds. This characteristic can necessitate larger treatment systems, more frequent replacement of the GAC beds, and consequently, higher operational costs.

Research has shown that the type of raw material used to create the GAC can significantly impact its performance. Subbituminous coal-based and coconut shell-based GACs have been identified as particularly effective for TCP removal from groundwater. The operational lifespan of a GAC system is a critical parameter for practical application. In one study, different GACs were tested, with projected operation times to reach a breakthrough concentration of 5 ng/L ranging from 0.7 to 3.5 years depending on the GAC type and water matrix. The presence of Natural Organic Matter (NOM) in the water can also reduce GAC efficiency by competing with TCP for adsorption sites.

| Activated Carbon Type | Water Source | Projected Operation Time (Years) |

|---|---|---|

| F400 | Mixed Source Water | 3.5 |

| F400 | Livingston Groundwater | 3.0 |

| CMR Lincave | Mixed Source Water | 3.5 |

| CMR Lincave | Livingston Groundwater | 2.2 |

| Aquacarb CX | Mixed Source Water | 2.8 |

| Aquacarb CX | Livingston Groundwater | 1.9 |

| OLC 12x30 | Mixed Source Water | 2.6 |

| OLC 12x30 | Livingston Groundwater | 0.8 |

| OLC 12x40 | Mixed Source Water | 2.0 |

| OLC 12x40 | Livingston Groundwater | 0.7 |

Combined Remediation Strategies and Integrated Systems

Given the recalcitrant nature of TCP, single-technology approaches may not always be sufficient, leading to the development of combined and integrated remediation systems. These "treatment train" approaches leverage the strengths of multiple technologies to enhance contaminant destruction and manage both source zones and dissolved plumes.

In Situ Chemical Oxidation (ISCO) and Reduction (ISCR) Combinations: A common integrated strategy involves the coupling of chemical oxidation and reduction.

ISCO: Strong oxidants are used to degrade TCP. While milder oxidants like permanganate are less effective, stronger ones that generate hydroxyl and sulfate radicals can successfully oxidize TCP. Advanced oxidation processes involving ozone and hydrogen peroxide have also shown promise in bench-scale tests. The Fenton's reagent (hydrogen peroxide with an iron catalyst) is another effective chemical oxidation method. Studies have found that using ferrous iron (Fe²⁺) as the catalyst is most effective in this process.

ISCR: Reductive dechlorination using zero-valent metals is a key technology. While granular zero-valent iron (ZVI) shows slow dechlorination rates for TCP, more reactive forms like nano-scale ZVI and especially zero-valent zinc (ZVZ) have demonstrated much more rapid degradation.

Integrated Approach: ISCO can be used to rapidly treat high-concentration source areas, followed by ISCR or bioremediation to manage the residual, lower-concentration plume. For example, a Fenton-based system can be enhanced by the addition of ZVI, creating a combined reductive and oxidative environment that improves TCP removal.

Permeable Reactive Barriers (PRBs): PRBs are subsurface barriers filled with reactive media that intercept and treat contaminated groundwater as it flows through. For chlorinated solvents, PRBs often contain ZVI. This system integrates a physical control on groundwater flow with a chemical treatment process, where both adsorption and reductive transformation contribute to contaminant removal.

Bioremediation-Enhanced Systems: Bioremediation can be integrated with other technologies. For instance, anaerobic reductive dechlorination can be stimulated by adding an electron donor (like hydrogen-releasing compounds), which has been shown to reduce TCP to non-detect levels in the field. ISCO can be used to treat the bulk of a source zone, with bioremediation employed as a "polishing" step for the remaining dissolved-phase contamination.

Environmental Monitoring and Risk Assessment Methodologies

Trace Analysis in Environmental Matrices

Accurate and sensitive analytical methods are crucial for monitoring TCP due to its toxicity and the low regulatory limits set by authorities, such as California's Maximum Contaminant Level (MCL) of 5 parts per trillion (ppt), or 5 ng/L. The standard approach for detecting such trace levels of TCP in water involves pre-concentration followed by gas chromatography/mass spectrometry (GC/MS).

Several U.S. Environmental Protection Agency (EPA) methods are available, though they may require modification to achieve the necessary low detection limits.

EPA Method 524.2 / 524.3: These methods use purge-and-trap (P&T) GC/MS for analyzing purgeable organic compounds. To enhance sensitivity for TCP, this method is often modified by operating the mass spectrometer in selective ion monitoring (SIM) or selected ion storage (SIS) mode.

EPA Method 504.1: This method uses microextraction and GC.

EPA Method 551.1: This method is based on liquid-liquid extraction and GC with electron-capture detection.

To achieve the extremely low detection limits required, laboratories often couple multiple pre-concentration techniques. One advanced method involves solid phase extraction (SPE) of a large volume water sample (e.g., 500 mL) followed by elution and subsequent analysis using P&T GC/MS. This tandem approach can lower the method detection limit (MDL) to the sub-ppt level (e.g., 0.11 ng/L). For accurate quantitation, an isotopic dilution procedure is commonly employed, using a deuterated internal standard such as 1,2,3-trichloropropane-D5.

| Method | Instrumentation | Applicable Matrix | Typical Reporting Limit |

|---|---|---|---|

| Modified EPA 524.2 | Purge & Trap GC/MS (SIM/SIS Mode) | Drinking Water, Groundwater | 5 ng/L |

| EPA 504.1 | Microextraction GC | Drinking Water, Groundwater | > 5 ng/L |

| EPA 551.1 | Liquid-Liquid Extraction GC-ECD | Drinking Water | > 5 ng/L |

| SPE coupled with P&T GC/MS | Solid Phase Extraction, Purge & Trap GC/MS | Drinking Water, Groundwater | 0.3 ng/L (MDL 0.11 ng/L) |

| Continuous Liquid-Liquid Extraction | CLLE GC/MS (SIM/SIS Mode) | Drinking Water, Groundwater, Surface Water | 5 ng/L (MDL 0.8 ng/L) |

Predictive Models for Environmental Behavior

While specific, named predictive models for the environmental behavior of TCP are not extensively detailed in the literature, its fate and transport can be understood and modeled using established principles based on its physicochemical properties. Fate and transport models simulate processes like advection, diffusion, dispersion, sorption, and degradation to predict contaminant concentrations over time and space.

Key properties of TCP that inform predictive models include:

High Mobility: TCP has a low soil organic carbon-water partition coefficient (Koc), meaning it does not adsorb strongly to soil. This leads to high mobility and a strong potential to leach from soil into groundwater.

High Persistence: It is highly resistant to natural degradation processes, including aerobic biodegradation, hydrolysis, and oxidation under typical environmental conditions. This persistence means it can remain in groundwater for very long periods.

High Density: With a density greater than water, liquid TCP will sink in an aquifer, potentially forming a Dense Nonaqueous Phase Liquid (DNAPL). This behavior is critical for modeling its distribution, as it can penetrate deep into aquifers and accumulate on top of less permeable layers, acting as a long-term source of contamination.

Moderate Volatility: TCP is moderately volatile and can partition from surface water and moist soil into the atmosphere, where it is subject to photodegradation.

Any predictive model for a TCP-contaminated site would need to incorporate these factors. A conceptual site model would identify TCP's potential to rapidly migrate through the vadose zone to the water table, move with groundwater flow (advection and dispersion), and sink vertically through the aquifer as a separate phase (DNAPL). Due to its persistence, degradation terms in a model would often be considered negligible unless specific remediation technologies are being applied.

Analytical Methodologies for 1,1,3 Trichloropropene Research

Chromatographic Techniques

Chromatography is essential for separating 1,1,3-trichloropropene from complex matrices and isomeric impurities. Gas and liquid chromatography are the principal techniques utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile organic compounds like this compound. While specific, detailed analytical methods published exclusively for this compound are not extensively documented, the principles of analysis can be derived from methods developed for its structural isomers, such as 1,2,3-trichloropropane (B165214). These methods typically involve a purge-and-trap system for sample introduction, which is ideal for extracting volatile analytes from aqueous matrices.

For separation, a capillary GC column is used. A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often employed. The identification of this compound is confirmed by its retention time. A key identifier in chromatographic studies is the Kovats retention index, which for this compound on a standard non-polar phase is 840 nih.gov.

Quantification is achieved by the mass spectrometer, which can be operated in either full scan mode or, for enhanced sensitivity, in selected ion monitoring (SIM) mode. In SIM mode, the instrument is set to detect specific ions characteristic of the analyte, which significantly lowers the detection limits.

Table 1: GC Parameters and Identification Data for this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Typical Column | Non-polar capillary column (e.g., DB-5 type) | General Practice |

| Sample Introduction | Purge and Trap or Direct Liquid Injection | General Practice |

| Kovats Retention Index | 840 (on a standard non-polar phase) | nih.gov |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) offers a viable alternative for the analysis of this compound, particularly for preparative separations or when analyzing samples that are not amenable to the high temperatures of GC. A reverse-phase (RP) HPLC method has been described for the analysis of this compound.

This method can be scaled for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Mode | Reverse Phase (RP) |

| Stationary Phase | Newcrom R1 column suggested |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | For Mass-Spec applications, phosphoric acid is replaced with formic acid |

| Applications | Impurity isolation, preparative separation, pharmacokinetics |

Spectroscopic Characterization in Research

Spectroscopy is indispensable for confirming the molecular structure of this compound and for differentiating it from its isomers.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a unique "fingerprint" and identifying the functional groups present. The IR spectrum of this compound has been recorded under various conditions, including as a neat liquid and in solution (carbon tetrachloride and carbon disulfide), allowing for detailed structural analysis nih.gov.

The key structural features of this compound (Cl₂C=CH-CH₂Cl) give rise to characteristic absorption bands. The carbon-carbon double bond (C=C) stretch, the vinylic carbon-hydrogen (=C-H) stretch, the aliphatic carbon-hydrogen (-C-H) stretch, and the carbon-chlorine (C-Cl) stretches are all identifiable.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| C-H Stretch | =C-H (vinylic) | > 3000 | Confirms the presence of a C=C double bond. |

| C-H Stretch | -CH₂- (aliphatic) | < 3000 | Indicates the saturated portion of the molecule. |

| C=C Stretch | Alkene | ~1640 - 1680 | Confirms the presence of the propene backbone. |

| C-Cl Stretch | Alkyl/Vinyl Halide | ~580 - 780 | Confirms the presence of chlorine atoms. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive identification of isomers. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, NMR provides detailed information about molecular connectivity and structure.

For this compound (Cl₂C=CH-CH₂Cl), the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent proton environments: the vinylic proton (=CH-) and the two protons of the chloromethyl group (-CH₂Cl). The vinylic proton signal would be split into a triplet by the adjacent two protons, while the chloromethyl protons' signal would be split into a doublet by the single vinylic proton.

The ¹³C NMR spectrum is expected to display three signals, one for each of the three chemically distinct carbon atoms (Cl₂C =, =C H-, -C H₂Cl).

The utility of NMR in isomer identification is evident when comparing the expected spectrum of this compound with the known spectrum of an isomer like 1,1,2-trichloropropane (CH₃-CHCl-CHCl₂). The latter compound exhibits three distinct proton signals with different chemical shifts and splitting patterns (a doublet for the CH₃ group, a quartet for the CHCl proton, and a doublet for the CHCl₂ proton), making it easily distinguishable.

Table 4: Comparison of Predicted ¹H NMR Spectral Features for Trichlorinated Propane (B168953)/Propene Isomers

| Compound | Structure | Number of ¹H Signals | Predicted Splitting Patterns |

|---|---|---|---|

| This compound | Cl₂C=CH-CH₂Cl | 2 | Triplet, Doublet |

| 1,1,2-Trichloropropane | CH₃-CHCl-CHCl₂ | 3 | Doublet, Quartet, Doublet |

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS), particularly using electron ionization (EI), provides information about the molecular weight of a compound and produces a characteristic fragmentation pattern that serves as a chemical fingerprint. The molecular weight of this compound is approximately 145.41 g/mol nih.gov. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak in the mass spectrum appears as a cluster of peaks (e.g., at m/z 144, 146, 148) reflecting the different combinations of chlorine isotopes.

The fragmentation of this compound under EI conditions is dominated by the loss of chlorine atoms, which is a common pathway for halogenated compounds. The base peak (the most intense peak) in the spectrum of this compound is observed at a mass-to-charge ratio (m/z) of 109 nih.gov. This corresponds to the [C₃H₃Cl₂]⁺ fragment, resulting from the loss of a single chlorine atom from the molecular ion. The isotopic peak at m/z 111, with an intensity about two-thirds of the m/z 109 peak, confirms the presence of two chlorine atoms in this fragment.

Table 5: Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formation Pathway | Significance |

|---|---|---|---|

| 144/146/148 | [C₃H₃Cl₃]⁺• | Molecular Ion (M⁺•) | Indicates molecular weight and presence of three Cl atoms. |

| 109/111 | [C₃H₃Cl₂]⁺ | Loss of a Chlorine atom ([M-Cl]⁺) | Base Peak; indicates a stable fragment with two Cl atoms. |

Advanced Analytical Techniques for Metabolite Identification

The identification and structural elucidation of this compound metabolites necessitate the use of sophisticated analytical techniques capable of detecting and characterizing novel molecules within complex biological matrices. While specific metabolic pathways for this compound are not extensively documented in publicly available literature, the established methodologies for xenobiotic metabolism studies provide a clear framework for such research. The primary tools for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often used in combination with chromatographic separation techniques.

Mass Spectrometry (MS) in Metabolite Identification

Mass spectrometry is a cornerstone technique for metabolite identification due to its high sensitivity and ability to provide molecular weight and structural information. For the analysis of this compound and its potential metabolites, gas chromatography-mass spectrometry (GC-MS) is a particularly relevant technique given the volatile nature of the parent compound.

In a typical GC-MS analysis, a sample extract is introduced into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the parent ion provides a molecular "fingerprint" that can be used to identify the compound. The NIST WebBook provides the electron ionization mass spectrum for this compound, which serves as a reference for its identification. nist.gov

For less volatile or thermally unstable metabolites, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which aids in the determination of the elemental composition of unknown metabolites. Tandem mass spectrometry (MS/MS) further enhances structural elucidation by allowing for the fragmentation of a specific ion and analysis of its product ions, offering insights into the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of novel compounds, including metabolites. technologynetworks.comresearchgate.net Unlike mass spectrometry, NMR is non-destructive and provides detailed information about the chemical environment of each atom in a molecule. For metabolite identification, proton (¹H) NMR is the most commonly used technique due to its high sensitivity and the ubiquity of hydrogen atoms in organic molecules. nih.gov

One-dimensional (1D) ¹H NMR spectra can provide initial information on the types of protons present in a metabolite. However, for complex structures, two-dimensional (2D) NMR techniques are often necessary. nih.gov Experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) reveal proton-proton coupling networks, helping to piece together molecular fragments. Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate protons with directly attached or more distant carbons, respectively, providing a comprehensive picture of the molecular skeleton. The chemical shifts in ¹³C NMR are highly sensitive to small changes in molecular structure, making them crucial for distinguishing between isomers. nih.gov

The combination of these advanced techniques, often in a hyphenated approach such as LC-MS-NMR, allows for the separation of metabolites from a biological sample, followed by the acquisition of both mass spectrometric and NMR data for each compound. This provides complementary information that is often essential for the unambiguous identification of novel metabolites of compounds like this compound.

Table 1: Advanced Analytical Techniques for Metabolite Identification

| Technique | Principle | Application in this compound Metabolite Research |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by ionization and mass analysis. | Identification of volatile metabolites by comparing their mass spectra to libraries and the parent compound's spectrum. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds followed by ionization and mass analysis. | Detection and identification of polar, non-volatile metabolites. HRMS provides accurate mass for formula determination. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected ions to obtain structural information. | Structural elucidation of unknown metabolites by analyzing fragmentation patterns. |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Measures the magnetic properties of hydrogen nuclei to provide information on their chemical environment. | Provides initial structural information and can be used for quantification of metabolites. |

| Two-Dimensional Nuclear Magnetic Resonance (2D NMR) | Correlates signals from different nuclei to reveal connectivity within a molecule. | Unambiguous structure determination of novel metabolites by establishing the molecular skeleton and stereochemistry. |

Method Validation and Quality Assurance in Environmental Analysis

The reliable quantification of this compound in environmental samples is contingent upon robust analytical methodologies that have been thoroughly validated and are subject to stringent quality assurance and quality control (QA/QC) procedures. As a volatile organic compound (VOC) and a chlorinated hydrocarbon, the analytical methods for this compound fall under established regulatory frameworks, such as those provided by the U.S. Environmental Protection Agency (EPA).

Method Validation Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the analysis of this compound in environmental matrices like water, soil, or air, key validation parameters include:

Linearity: This establishes the concentration range over which the instrument's response is proportional to the analyte concentration. A calibration curve is generated using a series of standards, and the linearity is typically assessed by the coefficient of determination (R²).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value and is often assessed by analyzing certified reference materials or spiked samples. Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD).

Recovery: This parameter evaluates the efficiency of the extraction process by measuring the amount of analyte retrieved from a spiked sample matrix.

Selectivity/Specificity: This ensures that the analytical method can unequivocally identify and quantify the analyte in the presence of other components that may be present in the sample.

Quality Assurance and Quality Control (QA/QC)

QA/QC protocols are essential for ensuring the generation of data of known and documented quality. For the analysis of chlorinated hydrocarbons, these procedures are implemented at various stages of the analytical process. helcom.fi

Sample Handling and Preparation: Proper sample collection, preservation, and storage are critical to prevent the loss of volatile compounds like this compound. Glassware must be scrupulously cleaned to avoid contamination. epa.gov

Blanks: Various types of blanks are analyzed to monitor for contamination. Method blanks (reagent blanks) are processed alongside samples to check for contamination from reagents and the laboratory environment. Trip blanks accompany sample containers to and from the field to assess contamination during transport and storage.

Calibration: Instruments must be calibrated with standards of known concentrations. Initial calibration establishes the working range of the method, while continuing calibration verification checks are performed at regular intervals to ensure the instrument remains in calibration.

Quality Control Samples: QC check samples from a source independent of the calibration standards are analyzed to verify the accuracy of the calibration. epa.gov

Spiked Samples: A portion of the samples (e.g., a minimum of 10%) should be spiked with a known amount of the analyte to monitor for matrix effects and to evaluate data quality. epa.gov

Internal Standards and Surrogates: Internal standards are added to all samples, standards, and blanks to correct for variations in instrument response. Surrogates are compounds similar to the analyte of interest that are added to samples before extraction to monitor the efficiency of the analytical process.

EPA methods for volatile organic compounds, such as Method 8260C, provide detailed guidance on these QA/QC procedures. epa.gov Adherence to these guidelines is crucial for producing legally defensible data in environmental monitoring and research involving this compound.

Table 2: Key Method Validation and Quality Assurance Parameters

| Parameter | Description | Importance in this compound Analysis |

|---|---|---|

| Linearity (R²) | Demonstrates a proportional response of the instrument to analyte concentration. | Ensures accurate quantification over a range of expected environmental concentrations. |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Determines the method's ability to detect trace levels of contamination. |

| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately and precisely measured. | Defines the lower boundary for reliable reporting of quantitative results. |

| Accuracy (% Recovery) | The closeness of the measured value to the true value. | Ensures that the analytical results reflect the actual concentration in the environmental sample. |

| Precision (RSD %) | The degree of agreement between replicate measurements. | Indicates the reproducibility of the analytical method. |

| Method Blank | A sample of analyte-free matrix processed alongside environmental samples. | Monitors for contamination introduced during the analytical process. |

| Spiked Sample | An environmental sample to which a known amount of analyte is added. | Assesses the effect of the sample matrix on the analytical method's performance. |

Advanced Theoretical and Computational Studies of 1,1,3 Trichloropropene

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These calculations can provide deep insights into molecular properties that govern reactivity and spectroscopic behavior. By solving approximations of the Schrödinger equation, researchers can model the distribution of electrons and the energies of molecular orbitals.

The electron density distribution reveals how the negative charge is spread across the molecule. In 1,1,3-trichloropropene, the chlorine atoms withdraw electron density from the carbon skeleton through the inductive effect. This polarization of covalent bonds creates partial positive charges on the carbon atoms and partial negative charges on the chlorine atoms. Computational methods can generate electron density maps that visualize these areas of high and low electron density, which is crucial for understanding intermolecular interactions and the site-selectivity of chemical reactions. For instance, the carbon atoms bonded to chlorine atoms would be expected to be more electrophilic.

Table 1: Representative Calculated Electronic Properties of Chlorinated Alkenes

| Property | Representative Value Range | Significance |

|---|---|---|

| HOMO Energy | -9.0 to -11.0 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -0.5 to 1.5 eV | Indicates susceptibility to nucleophilic attack |

Note: These values are representative for small chlorinated alkenes and the exact values for this compound would require specific calculations.

Quantum chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure. arxiv.org Computational vibrational spectroscopy can predict the infrared (IR) and Raman spectra of this compound by calculating the vibrational frequencies and their corresponding intensities. core.ac.uk These calculations are typically performed using methods like Density Functional Theory (DFT). Each vibrational mode corresponds to a specific motion of the atoms, such as C-H stretching, C=C stretching, and C-Cl stretching and bending vibrations. The calculated spectrum can aid in the assignment of experimental spectral bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy. pressbooks.pub These calculations involve determining the magnetic shielding of each nucleus (e.g., ¹H and ¹³C) within the molecule, which is highly sensitive to the local electronic environment. By comparing the predicted NMR spectra with experimental data, the precise structure and conformation of this compound can be confirmed.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Chlorinated Propenes

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C=C Stretch | 1620 - 1680 |

| C-H Stretch (vinyl) | 3000 - 3100 |

| C-H Bend (vinyl) | 850 - 1000 |

Note: These are typical frequency ranges and the exact values depend on the specific molecular structure and computational method used.

Molecular Dynamics Simulations for Reactive Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For reactive systems involving this compound, MD simulations can provide insights into reaction mechanisms, transition states, and product formation. For example, the reaction of a chlorine atom with a propene-like molecule has been studied using ab initio molecular orbital calculations to map out the potential energy surface. nist.govresearchgate.net

These simulations can model complex processes such as combustion or atmospheric degradation. By applying quantum mechanical principles to calculate the forces between atoms at each step of the simulation (a method known as ab initio MD or QM/MD), a highly accurate description of chemical reactions can be achieved. For instance, a QM/MD study on the oxidative decomposition of the related compound 1,3-dichloropropene (B49464) revealed complex reaction pathways, including the formation of various radical species and final products like CO, CO₂, and HCl. A similar approach could be used to investigate the degradation pathways of this compound in various environmental or industrial settings.

Quantitative Structure-Activity Relationships (QSAR) in Environmental Science

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or environmental activity. europa.eu In environmental science, QSAR is a valuable tool for predicting the toxicity and environmental fate of chemicals, thereby reducing the need for extensive and costly experimental testing. nih.gov

For this compound, a QSAR model could be developed to predict its toxicity to various organisms. This would involve compiling a dataset of related chlorinated organic compounds with known toxicity data. amanote.com Molecular descriptors, which are numerical representations of the chemical's structure and properties (e.g., molecular weight, logP, electronic properties), would then be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed toxicity. nih.gov

The predictive power of a QSAR model depends on the quality of the input data and the choice of molecular descriptors. For chlorinated hydrocarbons, descriptors related to hydrophobicity (logP), electronic character (e.g., HOMO/LUMO energies), and molecular size are often important in predicting their toxic effects.

Modeling of Environmental Transport and Fate Processes

Computational models are essential for predicting how a chemical like this compound will behave when released into the environment. rsc.org These environmental fate and transport models use the physicochemical properties of the compound, along with information about the environmental compartments (air, water, soil, sediment), to estimate its distribution, degradation, and potential for exposure. rsc.orgcdc.gov

Key parameters used in these models include vapor pressure, water solubility, the octanol-water partition coefficient (Kow), and degradation rates in different media. Many of these parameters can be estimated using computational methods if experimental data is unavailable. For volatile organic compounds (VOCs) like this compound, models often focus on partitioning between air, water, and soil, as well as atmospheric transport and degradation. nih.gov

For instance, fugacity-based multimedia models can predict the partitioning of this compound between different environmental compartments based on its chemical potential. These models can help to identify whether the compound is likely to accumulate in the air, water, or soil, and can estimate its persistence in the environment.

常见问题

Q. What are the primary synthetic routes for 1,1,3-Trichloropropene, and how do reaction conditions influence yield?

- Methodological Answer : this compound is synthesized via dehydrochlorination of 1,1,1,3-tetrachloropropane (HCC 250fb) using FeCl₃ as a catalyst. Optimal conditions include temperatures of 75–80°C and reaction times of 1–1.5 hours . Alternative routes involve liquid-phase chlorination of chloroolefins under controlled Cl₂ flow at 313–323 K . Microwave-assisted elimination reactions have also been explored, reducing reaction times while maintaining yields of ~85% . Key variables affecting yield include catalyst loading (e.g., FeCl₃ at 5–10 wt%) and the presence of inhibitors (e.g., water) to suppress high-boiling byproducts like pentachlorocyclohexane .

Q. What mechanisms underlie the genotoxicity of this compound in human cells?

- Methodological Answer : In vitro studies using human lymphocytes demonstrate that this compound induces DNA strand breaks (detected via comet assay) and chromosomal aberrations (micronucleus test). The compound’s electrophilic chlorine atoms likely react with nucleophilic DNA sites, forming adducts or crosslinks. Dose-dependent responses are observed at concentrations ≥10 μM, with oxidative stress contributing to secondary DNA damage . Positive controls (e.g., hydrogen peroxide for comet assays) and metabolic activation systems (e.g., S9 mix) are critical for validating results .

Q. How does this compound behave in environmental matrices, and what are its persistence metrics?

- Methodological Answer : Adsorption studies using activated carbon show a Freundlich constant (Kf) of 12.3 L/g for this compound in aqueous systems, indicating moderate soil mobility . Hydrolysis half-lives exceed 100 days at pH 7, while photodegradation in UV-irradiated environments occurs within 48 hours. Biodegradation data are limited, but analog compounds (e.g., 1,2,3-Trichloropropane) suggest recalcitrance under aerobic conditions .

Advanced Research Questions

Q. How can selectivity for this compound be improved during catalytic dehydrochlorination of HCC 250fb?

- Methodological Answer : Introducing 0.5–2.0 wt% water to FeCl₃-catalyzed reactions suppresses polyhalogenated byproduct formation (e.g., pentachlorocyclohexene) by competing with HCC 250fb for active catalytic sites. Water acts as a proton donor, stabilizing intermediates and reducing oligomerization pathways. This increases selectivity from ~75% to >90% at 80°C . Advanced characterization techniques (e.g., in situ FTIR) are recommended to monitor intermediate species and optimize water-to-catalyst ratios .

Q. What methodological considerations are critical when assessing this compound’s genotoxicity in vitro?

- Methodological Answer : Researchers must account for volatility-induced concentration losses in cell cultures. Closed-system exposure chambers or solvent carriers (e.g., DMSO at ≤0.1% v/v) are essential. Concurrent use of the comet assay (for DNA damage) and micronucleus test (for chromosomal instability) provides complementary data. For example, Tafazoli & Kirsch-Volders (1996) reported a 2.5-fold increase in micronuclei frequency at 50 μM, while comet assay tail moments increased by 40% . Include negative controls (untreated cells) and validate results with at least two independent assays.

Q. What advanced remediation strategies are effective for this compound-contaminated environments?

- Methodological Answer : Granular activated carbon (GAC) adsorption achieves >99% removal in column studies, with breakthrough curves modeled using the Thomas equation (k = 0.02 L/min·g). Reductive dechlorination via zero-valent iron (ZVI) nanoparticles (10–50 nm) achieves 80% degradation in 24 hours under anaerobic conditions. For field applications, combine GAC with in situ chemical reduction (ISCR) to address both aqueous and adsorbed phases . Monitor chlorinated intermediates (e.g., 1,3-dichloropropene) via GC-ECD to ensure complete degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。